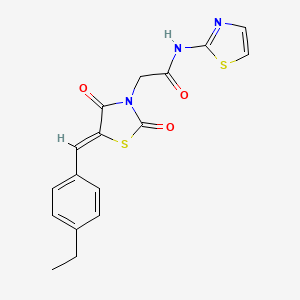
3-(Cyclobutylmethyl)-4-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The “3-(Cyclobutylmethyl)-4-fluoro-1H-indole” would be an indole with a cyclobutylmethyl group attached to the third carbon and a fluorine atom attached to the fourth carbon .
Synthesis Analysis
The synthesis of indole derivatives often involves methods such as the Fischer indole synthesis, which is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions . For the specific synthesis of “this compound”, a detailed procedure would need to be developed.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a fused ring system with a five-membered pyrrole ring and a six-membered benzene ring, known as an indole. The third carbon of the indole would have a cyclobutylmethyl group attached, and the fourth carbon would have a fluorine atom attached .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties for “this compound” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Indoles
Indoles, including 3-(Cyclobutylmethyl)-4-fluoro-1H-indole, are central to creating biologically active natural and unnatural compounds. Palladium-catalyzed reactions have become a cornerstone in synthesizing and functionalizing indoles, offering access to complex molecules with broad functionality. These methodologies are critical in developing pharmaceutical intermediates, fine chemicals, and active ingredients efficiently and with minimal waste, highlighting the compound's relevance in synthetic organic chemistry (Cacchi & Fabrizi, 2005).
Fluorination of Indoles
The introduction of fluorine atoms into organic molecules, including indoles, significantly impacts their physicochemical properties, which is crucial for drug discovery and material science. Specific studies on fluorination techniques, such as the aminofluorination of alkynylanilines, contribute to the efficient synthesis of fluorinated indoles. These methodologies enable the generation of compounds with improved biological activity and stability, underscoring the importance of fluorinated indoles in medicinal chemistry (Arcadi et al., 2013).
Fluoroalkyl-substituted Indoles
Fluoroalkylated indoles, such as those substituted at the pyrrole moiety, exhibit a range of bioactive properties. The synthesis of these compounds involves advanced methods like direct fluoroalkylation and the transformation of fluoroalkylated building blocks. These substances are promising for their medicinal and biological benefits, illustrating the potential of this compound and similar compounds in developing new therapeutic agents (Usachev, 2016).
Crystal Structure and DFT Studies
Understanding the crystal structure and electronic properties of fluorinated indoles through techniques like X-ray crystallography and density functional theory (DFT) studies is essential for designing molecules with desired characteristics. These investigations provide insights into the molecular configuration and reactivity of such compounds, facilitating their application in drug design and material science (Gummidi et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclobutylmethyl)-4-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-11-5-2-6-12-13(11)10(8-15-12)7-9-3-1-4-9/h2,5-6,8-9,15H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPCUDLMHINTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/no-structure.png)
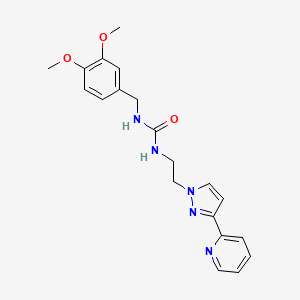
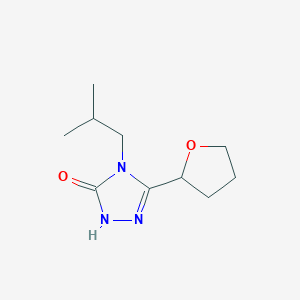
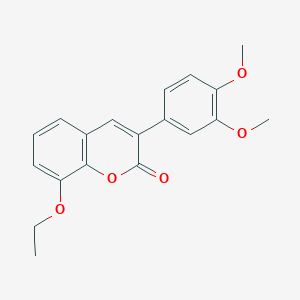

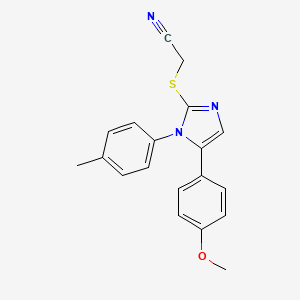

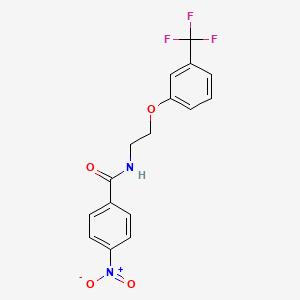
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2865641.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2865642.png)
![(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2865643.png)

![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)
